

Experimental protocol for Adrenomedullin (16-31) administration in rats

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Compound of Interest

Compound Name: Adrenomedullin (16-31), human

Cat. No.: B612764

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Application Notes: Adrenomedullin (16-31) Administration in Rats

Introduction

Adrenomedullin (ADM) is a potent vasodilatory peptide with a range of functions in cardiovascular homeostasis.^[1] The N-terminal fragment, Adrenomedullin (16-31), however, exhibits distinct and species-specific physiological effects. Unlike the full-length peptide which is known for its powerful hypotensive activity, human ADM (16-31) has been shown to produce a pressor (blood pressure-increasing) response when administered to rats.^{[2][3]} This effect is not observed in other species like cats, highlighting significant species-dependent differences in its activity.^[2]

The pressor effect of ADM (16-31) in rats is believed to be mediated indirectly through the release of catecholamines and the subsequent activation of α -adrenergic receptors.^[2] This is supported by evidence that the administration of α -adrenergic antagonists, such as phentolamine, significantly diminishes the observed increase in systemic arterial pressure.^[2] These unique properties make ADM (16-31) a valuable tool for researchers investigating adrenergic signaling and cardiovascular control mechanisms in rodent models.

These notes provide detailed protocols for the intravenous administration of ADM (16-31) in rats to study its pressor effects and to investigate its mechanism of action.

Data Presentation

Table 1: Cardiovascular Effects of Adrenomedullin (16-31) in Rats

Compound	Dosage Range (i.v.)	Animal Model	Key Cardiovascular Effect	Mechanism of Action	Reference
Human Adrenomedullin (16-31)	10 - 300 nmol/kg	Anesthetized Rat	Dose-dependent increase in systemic arterial pressure	Mediated by catecholamine release and α -adrenergic receptor activation	[2]

Table 2: Comparative Cardiovascular Effects of Full-Length Adrenomedullin (1-50) in Rats

Compound	Dosage (i.v. infusion)	Animal Model	Key Cardiovascular Effects	Reference
Rat Adrenomedullin (1-50)	0.01 µg/kg/min	Heart Failure & Control Rats	Increased urine flow and sodium excretion with no change in hemodynamics.	[4]
Rat Adrenomedullin (1-50)	0.05 µg/kg/min	Heart Failure & Control Rats	Slight decrease in mean arterial pressure; significant increase in cardiac output, GFR, and renal plasma flow.	[4]
Rat Adrenomedullin (1-50)	1.0 nmol/kg (intracerebroventricular)	Conscious Rat	Hypertension and late increase in renal sympathetic nerve activity.	[5]

Experimental Protocols

Protocol 1: Assessment of Pressor Response to Intravenous Adrenomedullin (16-31)

Objective: To characterize the dose-dependent pressor effects of human Adrenomedullin (16-31) following intravenous administration in anesthetized rats.

Materials:

- Male Wistar or Sprague-Dawley rats (250-350g)
- Human Adrenomedullin (16-31) peptide

- Anesthetic agent (e.g., pentobarbital sodium, 50 mg/kg)
- Physiological saline (0.9% NaCl)
- Polyethylene tubing for cannulation (e.g., PE-50)
- Pressure transducer and recording system
- Infusion pump

Procedure:

- Animal Preparation: Anesthetize the rat via intraperitoneal (i.p.) injection of pentobarbital sodium. Ensure a stable plane of anesthesia is achieved, confirmed by the absence of a pedal withdrawal reflex.
- Surgical Cannulation:
 - Place the rat in a supine position.
 - Perform a midline incision in the neck to expose the trachea, carotid artery, and jugular vein.
 - Cannulate the trachea to ensure a patent airway.
 - Insert a cannula filled with heparinized saline into the right jugular vein for intravenous drug administration.
 - Insert a cannula filled with heparinized saline into the left carotid artery. Connect this cannula to a pressure transducer to continuously monitor systemic arterial blood pressure and heart rate.
- Stabilization: Allow the animal to stabilize for a period of 20-30 minutes following the surgical procedure until cardiovascular parameters are steady.
- Drug Preparation: Prepare a stock solution of human ADM (16-31) in physiological saline. Perform serial dilutions to achieve the desired concentrations for injection.

- Administration and Data Collection:
 - Record baseline systemic arterial pressure for at least 10 minutes.
 - Administer ADM (16-31) intravenously as a bolus injection in a dose-dependent manner. Based on published data, a range of 10, 30, 100, and 300 nmol/kg is effective.[2]
 - Administer an equivalent volume of the vehicle (physiological saline) as a control.
 - Continuously record the systemic arterial pressure throughout the experiment, allowing sufficient time between doses for the pressure to return to baseline.
- Data Analysis: Measure the peak change in mean arterial pressure (MAP) from the pre-injection baseline for each dose. Plot the dose-response curve to visualize the pressor effect.

Protocol 2: Investigating the Mechanism via α -Adrenergic Blockade

Objective: To determine if the pressor activity of ADM (16-31) is mediated by α -adrenergic receptors.

Materials:

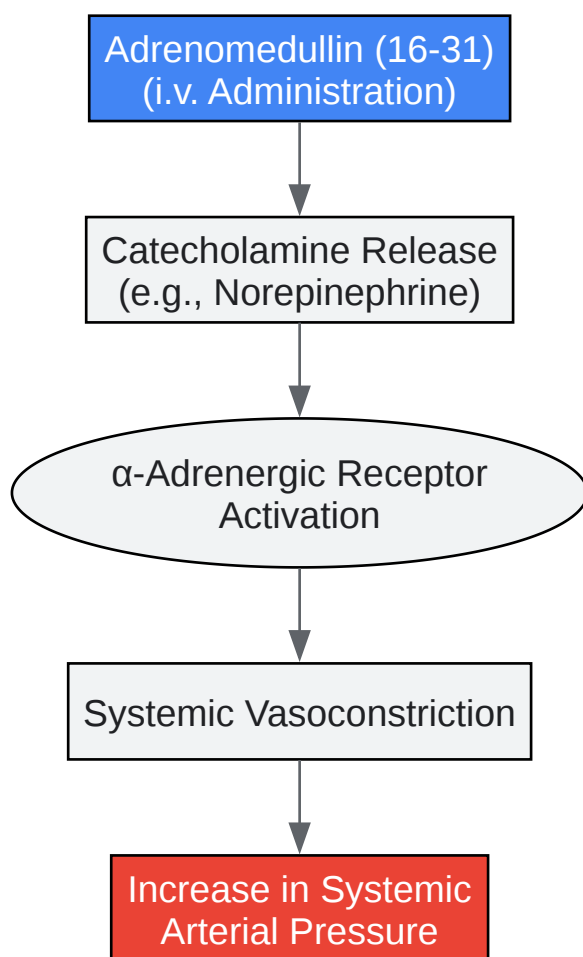
- All materials listed in Protocol 1
- Phentolamine (α -adrenergic antagonist)

Procedure:

- Animal and Surgical Preparation: Follow steps 1-3 as described in Protocol 1.
- Baseline Response:
 - Record a stable baseline blood pressure.
 - Administer a single, effective dose of ADM (16-31) (e.g., 100 nmol/kg, i.v.) to establish a control pressor response.

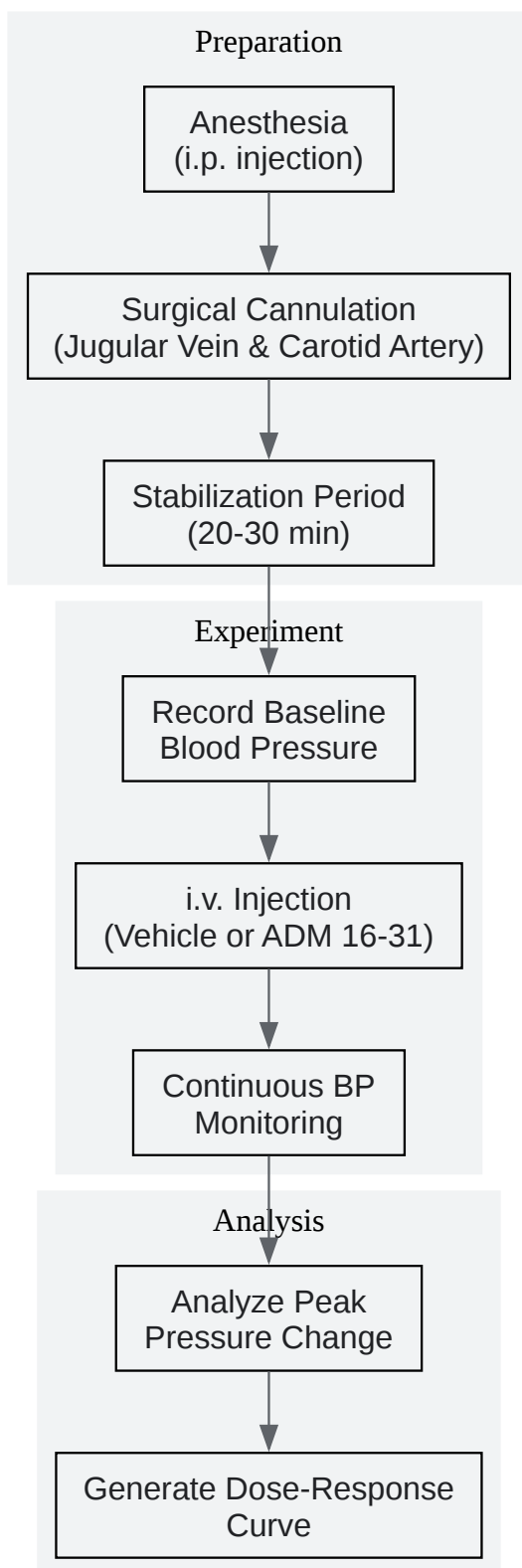
- Allow the blood pressure to return to the baseline level.
- α -Adrenergic Blockade:
 - Administer phentolamine intravenously at a dose known to induce effective α -adrenergic blockade (e.g., 1-2 mg/kg).
 - Allow 10-15 minutes for the antagonist to take effect. A decrease in baseline blood pressure is typically observed.
- Post-Blockade Challenge:
 - Once the blood pressure has stabilized after phentolamine administration, administer the same dose of ADM (16-31) (100 nmol/kg, i.v.).
 - Continuously record the systemic arterial pressure.
- Data Analysis: Compare the magnitude of the pressor response to ADM (16-31) before and after the administration of phentolamine. A significant reduction or abolition of the pressor effect after blockade indicates that the response is mediated by α -adrenergic receptors.[2]

Mandatory Visualization



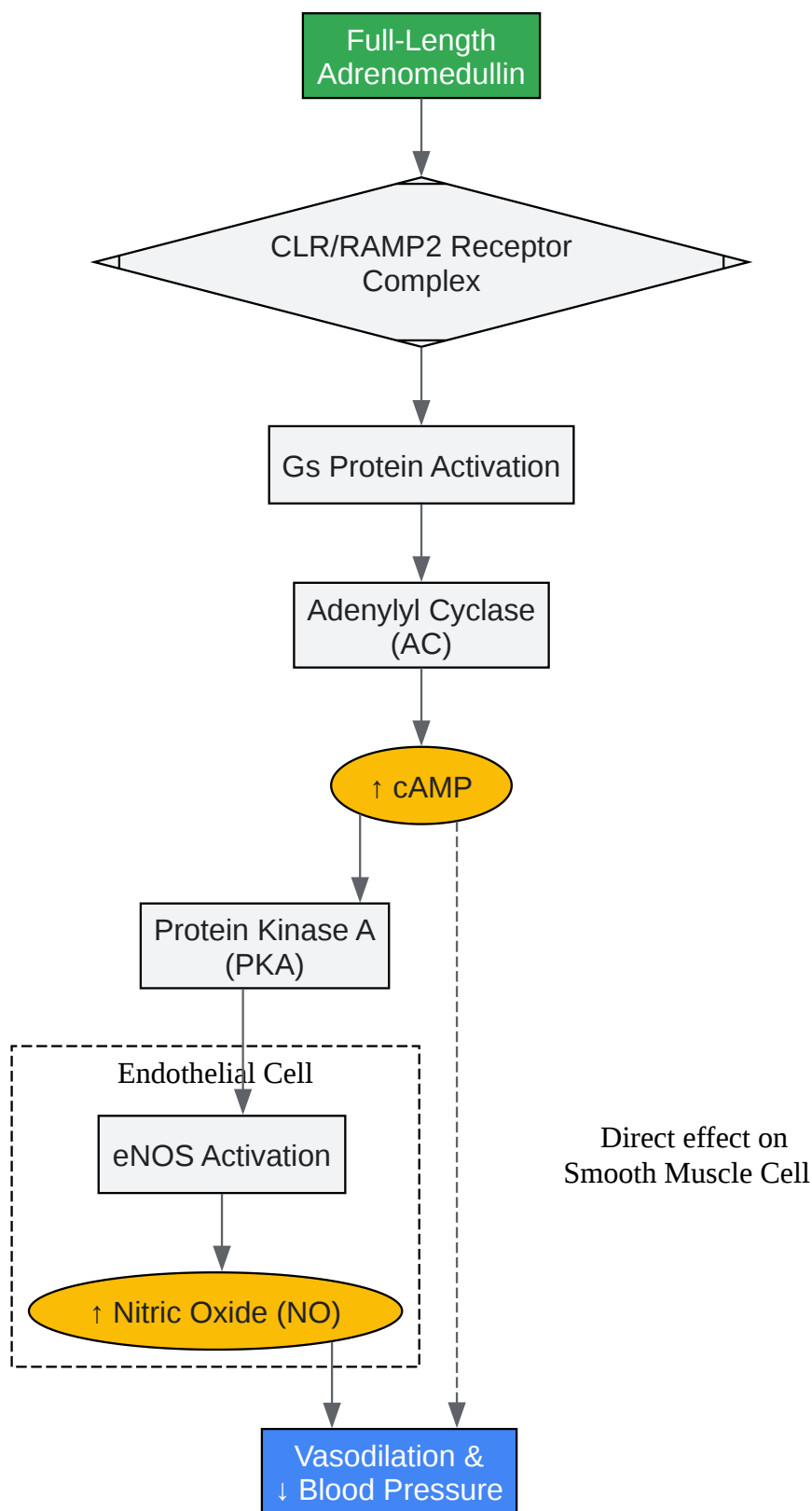
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Caption: Proposed signaling pathway for Adrenomedullin (16-31) pressor effect in rats.



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Caption: Experimental workflow for assessing the pressor effects of ADM (16-31).



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Caption: Signaling pathway of full-length Adrenomedullin leading to vasodilation.

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